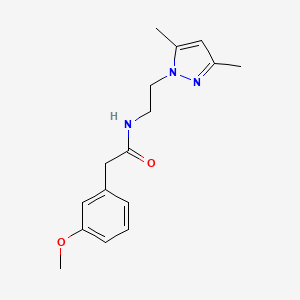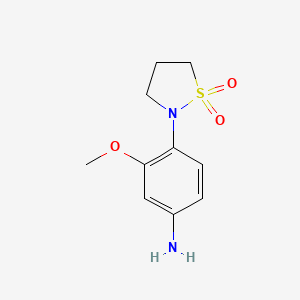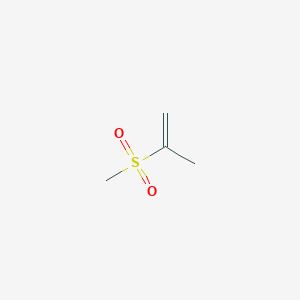
2-Methanesulfonyl-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-propene, commonly known as methallyl sulfone, is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a colorless, odorless liquid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Methane Biosynthesis and Inhibition
Coenzyme M Analogs
Synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogs, investigated as substrates for methyl-coenzyme M reductase, a key enzyme in methane biosynthesis by Methanobacterium thermoautotrophicum. Analogues with modifications at sulfide or sulfonate positions were inactive, highlighting the specificity of the enzyme system (Gunsalus et al., 1978).
Coenzyme M in Alkene Metabolism
Coenzyme M (2-mercaptoethanesulfonate; CoM) is vital in propylene metabolism in Xanthobacter autotrophicus Py2. CoM activates and converts epoxypropane into a nucleophilic species that undergoes carboxylation, demonstrating the compound's role beyond methanogenesis (Krishnakumar et al., 2008).
Catalytic Conversion of Methane
Methane to Chemicals and Fuels
Exploration of strategies for the catalytic conversion of methane to ethylene or liquid hydrocarbon fuels, highlighting challenges like economical separation and implementation of emerging technologies (Lunsford, 2000).
Graphene-Confined Single Iron Atoms
Use of graphene-confined single Fe atoms for direct conversion of methane to C1 oxygenated products at room temperature. This method underscores the potential of non-precious catalysts in methane conversion processes (Cui et al., 2018).
Methane Oxidation and Fuel Cell Applications
Organic Acids as Fuel Cell Electrolytes
Investigation of methanesulfonic acid as a fuel cell electrolyte, highlighting its high electro-oxidation rate of hydrogen at elevated temperatures (Ahmad et al., 1981).
Methane as a Resource
Utilization of methanotrophs (methane-utilizing bacteria) for generating valuable products like single-cell protein, biopolymers, and lipids from methane, indicating methane's potential beyond conventional energy applications (Strong et al., 2015).
Methane to Methanesulfonic Acid
A pilot-plant scale process converting methane and sulfur trioxide directly into methanesulfonic acid with high selectivity and yield, showing a scalable and efficient method for functionalizing methane (Díaz-Urrutia & Ott, 2019).
Methane Conversion and Chemical Synthesis
Electrolyte Additive for Spinel LTO Interface Layer
Study on the influence of Propargyl methanesulfonate as an electrolyte additive in lithium titanate (Li4Ti5O12, LTO) cells, enhancing cyclic performance (Wang et al., 2017).
Use of Methanesulfonic Acid in Alkylbenzenes Production
Methanesulfonic acid as a catalyst for electrophilic addition of long-chain olefins to benzene, providing an environmentally benign route for alkylation (Luong et al., 2004).
Nonoxidative Conversion of Methane
Research on high-temperature nonoxidative routes for converting methane to ethylene and aromatics using isolated iron sites on a silica catalyst (Guo et al., 2014).
Other Relevant Studies
Characterization of Compounds
Analysis of structural, vibrational properties, and biological activity of 2-chloroethyl(methylsulfonyl)methanesulfonate, providing insights into its chemical behavior and potential applications (Galván et al., 2018).
Methane Activation Research
Discussion on the current status and future challenges in methane activation for converting it into more valuable chemicals, emphasizing the importance of C-H bond activation (Tang et al., 2014).
Mecanismo De Acción
Target of Action
Methanesulfonyl compounds, such as methanesulfonyl fluoride, are known to inhibit enzymes like acetylcholinesterase
Mode of Action
Methanesulfonyl compounds are biological alkylating agents. They undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
Methanesulfonyl compounds are known to be involved in various biochemical reactions, including the inhibition of enzymes like acetylcholinesterase .
Propiedades
IUPAC Name |
2-methylsulfonylprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(2)7(3,5)6/h1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNWZALCIUXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)
![2-[(4-Fluorophenoxy)methyl]morpholine HCl](/img/structure/B2684577.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide](/img/structure/B2684578.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)
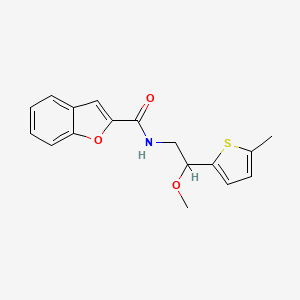
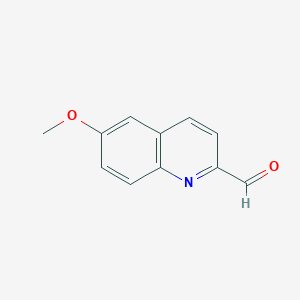
![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)
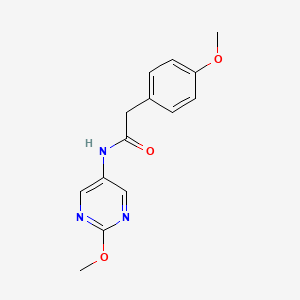
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2684592.png)

